molecular formula C19H18F2N4O3S B2440343 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 946304-23-0

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide

Número de catálogo: B2440343
Número CAS: 946304-23-0
Peso molecular: 420.43
Clave InChI: LALJOFQQKASSGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18F2N4O3S and its molecular weight is 420.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3S/c1-3-28-19-11-18(22-12(2)23-19)24-14-5-7-15(8-6-14)25-29(26,27)17-9-4-13(20)10-16(17)21/h4-11,25H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALJOFQQKASSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide is a synthetic compound with potential pharmaceutical applications. It features a sulfonamide group, a fluorobenzene moiety, and a pyrimidine derivative, suggesting significant biological activity. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C19H19FN4O3S
Molecular Weight 402.4 g/mol
CAS Number 946274-11-9

The unique structure combines various functional groups that may enhance its pharmacological properties compared to simpler analogs.

The biological activity of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide is primarily attributed to its ability to interact with specific biological targets. The compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, similar compounds with sulfonamide structures have been shown to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis.

Pharmacological Properties

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Research indicates that compounds in this class can effectively inhibit bacterial growth, making them valuable in treating infections.
  • Anticancer Potential : Preliminary studies suggest that derivatives of pyrimidine can exhibit cytotoxic effects against various cancer cell lines. The presence of the ethoxy and difluorobenzene moieties may enhance these effects through improved cell permeability and target specificity.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways.

Antimicrobial Efficacy

A study evaluating the antibacterial activity of related sulfonamides found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific mechanism often involves competitive inhibition at the active site of DHPS.

Anticancer Activity

In vitro studies on pyrimidine derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The structural modifications in N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide may enhance its efficacy compared to other analogs.

Structural Comparison

Compound NameStructure FeaturesBiological Activity
Sulfanilamide Contains sulfonamide groupAntibacterial
Trimethoprim Pyrimidine derivativeAntibacterial
N-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)anilines Similar structure with varied substituentsVarious antimicrobial activities

The unique combination of functional groups in N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide suggests it may possess distinct pharmacological properties not found in simpler analogs like sulfanilamide or trimethoprim.

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify ethoxy (-OCH2CH3), methylpyrimidine (C-CH3), and sulfonamide (-SO2NH) signals. Discrepancies in aromatic proton splitting may indicate impurities .
    • 19F NMR : Confirm fluorine environments (δ -110 to -120 ppm for difluoro substituents) .
  • Mass Spectrometry (HRMS) : Match observed [M+H]+ peaks with theoretical molecular weight (e.g., 436.36 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL .

How can reaction conditions be optimized to improve synthetic yields?

Q. Advanced Methodological Considerations

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps to reduce side products .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for amine-sulfonyl chloride reactions; DMF often improves solubility and reaction rate .
  • Temperature Control : Maintain 80–90°C during pyrimidine ring formation to avoid decomposition .
  • In-line Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

How to resolve discrepancies in crystallographic data during structural analysis?

Q. Advanced Data Contradiction Analysis

  • Hydrogen Bond Validation : Use SHELXL’s refinement tools to validate N–H⋯O/F interactions. Discrepancies in bond lengths (>0.1 Å) may suggest disorder or incorrect space group assignment .
  • Twinned Crystals : Apply the TwinRotMat algorithm in SHELXL to model twinning ratios if R-factors remain high (>0.1) .
  • Comparative DFT Calculations : Cross-reference experimental dihedral angles (pyrimidine vs. phenyl planes) with density functional theory (DFT)-optimized geometries .

What computational methods assist in predicting the compound’s bioactivity?

Q. Advanced Predictive Modeling

  • Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR) based on sulfonamide’s hydrogen-bonding capacity .
  • QSAR Modeling : Train models on pyrimidine-sulfonamide derivatives to correlate substituent electronegativity (e.g., fluorine) with antibacterial IC50 values .
  • MD Simulations : Simulate binding stability in aqueous environments (AMBER force field) to assess pharmacokinetic properties .

What spectroscopic techniques are critical for characterizing intermediates?

Q. Basic Characterization Workflow

  • IR Spectroscopy : Confirm sulfonamide formation via S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
  • LC-MS/MS : Detect trace impurities (<2%) using reverse-phase C18 columns and electrospray ionization .
  • Elemental Analysis : Validate C, H, N, S percentages (±0.3% of theoretical values) .

How to design experiments to assess the compound’s biological activity?

Q. Advanced Experimental Design

  • In Vitro Assays :
    • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
    • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC50 calculation) .
  • Negative Controls : Include sulfonamide-free analogs to isolate the contribution of fluorine substituents .

How to address solubility challenges in biological assays?

Q. Advanced Formulation Strategies

  • Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Pro-drug Derivatization : Temporarily esterify the sulfonamide group to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.